molecular formula C6H10BrNO B8360270 2-(2-Bromoethoxy)-2-methylpropanenitrile

2-(2-Bromoethoxy)-2-methylpropanenitrile

Cat. No. B8360270
M. Wt: 192.05 g/mol
InChI Key: JPTNGXOAVUZFKF-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

Dichloromethane (42 mL) and tin tetrachloride (64.9 g, 249 mmol) were added to a 250 mL round bottom flask equipped with a magnetic stirrer, temperature probe, condenser and Argon inlet-outlet. The mixture was cooled to 0-5° C. Acetone cyanohydrin (21.2 g, 249 mmol) was added over 15 min, followed by slow addition of 2-bromoethanol (46.69 g, 373.6 mmol). The reaction mixture was stirred at 20-25° C. for 22 h. The mixture was cooled to 0-5° C., diluted with water (148 mL), and extracted with dichloromethane (3×64 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered and concentrated under vacuum to afford the crude product as a yellow liquid. The material was purified by vacuum distillation (10 mm Hg) using a Vigreux column. The fraction boiling between 75-85° C. was collected to afford 2-(2-Bromoethoxy)-2-methylpropanenitrile as a colorless oil (15.09 g).
Quantity
42 mL
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
64.9 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
46.69 g
Type
reactant
Reaction Step Three
Name
Quantity
148 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCl.[Sn](Cl)(Cl)(Cl)Cl.[CH3:9][C:10]([CH3:14])([OH:13])[C:11]#[N:12].[Br:15][CH2:16][CH2:17]O>O>[Br:15][CH2:16][CH2:17][O:13][C:10]([CH3:14])([CH3:9])[C:11]#[N:12]

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
ClCCl
Name
tin tetrachloride
Quantity
64.9 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
CC(C#N)(O)C
Step Three
Name
Quantity
46.69 g
Type
reactant
Smiles
BrCCO
Step Four
Name
Quantity
148 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-25° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×64 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a yellow liquid
DISTILLATION
Type
DISTILLATION
Details
The material was purified by vacuum distillation (10 mm Hg)
CUSTOM
Type
CUSTOM
Details
boiling between 75-85° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrCCOC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.09 g
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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